molecular formula C22H23N3O2 B11194179 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11194179
M. Wt: 361.4 g/mol
InChI Key: XSQFMVXPJQGDIL-UHFFFAOYSA-N
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Description

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: Introduction of the ethyl and phenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction using appropriate reagents like acetic anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes or receptors that play a role in biological pathways. The exact mechanism would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-dioxo-1,6-dihydropyrimidine: A simpler pyrimidine derivative with similar structural features.

    N-(4-Ethylphenyl)acetamide: Shares the acetamide group but lacks the pyrimidine ring.

Uniqueness

The uniqueness of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-3-16-10-12-19(13-11-16)23-20(26)15-25-21(27)14-18(4-2)24-22(25)17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3,(H,23,26)

InChI Key

XSQFMVXPJQGDIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)CC

Origin of Product

United States

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